molecular formula C10H11NO2 B8580033 N-(1,1-Dimethylpropynyl)-2-furancarboxamide

N-(1,1-Dimethylpropynyl)-2-furancarboxamide

Cat. No.: B8580033
M. Wt: 177.20 g/mol
InChI Key: ILYCEHSAWSQJBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-Dimethylpropynyl)-2-furancarboxamide is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

N-(2-methylbut-3-yn-2-yl)furan-2-carboxamide

InChI

InChI=1S/C10H11NO2/c1-4-10(2,3)11-9(12)8-6-5-7-13-8/h1,5-7H,2-3H3,(H,11,12)

InChI Key

ILYCEHSAWSQJBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)NC(=O)C1=CC=CO1

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Furoyl chloride (6.5 gm, 0.05 m) was dissolved in methylene chloride (200 ml), cooled to 0° to -5° C. and maintained under a nitrogen atmosphere. Triethylamine (10 ml) and then dimethylpropargylamine (4.2 gm, 0.051 m) were gradually added with stirring while maintaining the temperature at 0°±5° C. for about one-half hour and then at room temperature for about 1 hour. Water (100 ml) was added and the reaction slurry was transferred, using methylene chloride (100 ml) as a rinse, to a separatory funnel. The aqueous layer was sequentially separated and the methylene chloride layer was washed with water (50 ml), 5% hydrochloric acid (1×100 ml), saturated sodium bicarbonate (1×50 ml), water (1×50 ml) and then brine. The solvent was evaporated after drying over magnesium sulfate and 8.0 gms of product were obtained. The starting materials for all compounds except 7, 8 and 11 can be prepared in an analogous manner.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

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